3-Noradamantanecarboxylic acid
Overview
Description
3-Noradamantanecarboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into structurally related compounds and their biological activities. For instance, the first paper discusses the decarboxylation of noradrenaline carboxylic acid, which is structurally related to noradrenaline, a neurotransmitter . The second paper reports on the synthesis of various carboxylic and phosphonic acids, including a potent NMDA receptor agonist . These studies suggest that modifications to the carboxylic acid group can significantly alter the biological activity of these compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. While the exact synthesis of 3-noradamantanecarboxylic acid is not detailed, the synthesis of similar compounds involves strategic functionalization of the core structure to achieve desired properties. For example, the synthesis of a series of 1-aminocyclobutane-1,3-dicarboxylic acids was reported for the evaluation of their activity on neurotransmission . These methods could potentially be adapted for the synthesis of 3-noradamantanecarboxylic acid by applying similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-noradamantanecarboxylic acid plays a crucial role in their biological activity. The stereochemistry and the presence of functional groups such as hydroxyl or carboxyl groups can influence how these molecules interact with biological targets. For example, the stereochemical configuration of 3:4-dihydroxyphenylserine was established to examine its role as a substrate for mammalian decarboxylases . Similarly, the trans isomer of a synthesized cyclobutane dicarboxylic acid was found to be a potent NMDA receptor agonist . These findings underscore the importance of molecular structure in the activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involving carboxylic acid derivatives are pivotal in understanding their biological functions. The decarboxylation of noradrenaline carboxylic acid, for instance, was investigated to determine its potential as a precursor for adrenaline synthesis in mammals . This type of reaction is catalyzed by specific enzymes, and the introduction of different functional groups can affect the enzyme's substrate specificity. The chemical reactivity of such compounds is essential for their role in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are critical for their biological function and potential therapeutic applications. Although the papers provided do not detail the physical and chemical properties of 3-noradamantanecarboxylic acid, they do provide insights into the properties of related compounds. For example, the potency of the synthesized cyclobutane dicarboxylic acid as an NMDA receptor agonist is likely influenced by its physical and chemical characteristics .
Scientific Research Applications
Genotoxic Effects : A study found that diamondoid-related structures, including 3-noradamantane carboxylic acid, caused genetic damage in trout hepatocytes under in vitro conditions, suggesting potential genotoxicity (Dissanayake, Scarlett, & Jha, 2016).
Neuroprotective Properties : Research on compounds similar to 3-Noradamantanecarboxylic acid, like 3-nitropropionic acid, indicates potential neuroprotective effects. For instance, hesperidin and naringin showed protective effects against 3-nitropropionic acid-induced neurotoxicity in rats (Kumar & Kumar, 2010).
Antibacterial Potential : Boronic species, structurally related to 3-Noradamantanecarboxylic acid, were studied as inhibitors of the Staphylococcus aureus NorA efflux pump, indicating potential antibacterial applications (Fontaine et al., 2015).
Metabolic Engineering : Research on Corynebacterium glutamicum for the production of 3-hydroxypropionic acid, a compound with a structure related to 3-Noradamantanecarboxylic acid, shows its potential in biotechnological applications (Chen et al., 2017).
Cancer Research : A study on near-infrared photosensitizers for cancer therapy used carboxylic acid derivatives, demonstrating potential applications in fluorescence imaging and photodynamic therapy (Patel et al., 2016).
Chemical Synthesis and Analysis : Research on the synthesis of amantadine analogs, including (3-noradamantyl)amines, suggests potential pharmaceutical applications (Camps et al., 2008).
Biomedical Applications : A study on the decarboxylation of noradrenaline carboxylic acid, a compound structurally related to 3-Noradamantanecarboxylic acid, explored its role in adrenaline synthesis, highlighting potential biomedical research applications (Blaschko, Holton, & Stanley, 1948).
Safety And Hazards
properties
IUPAC Name |
tricyclo[3.3.1.03,7]nonane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUYFUQAGICCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212617 | |
Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Noradamantanecarboxylic acid | |
CAS RN |
16200-53-6 | |
Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16200-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Noradamantanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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